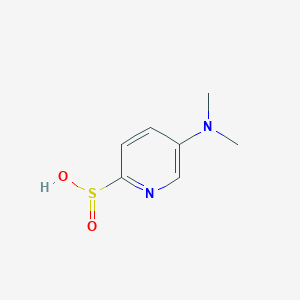
5-(Dimethylamino)pyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)pyridine-2-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group at the 5-position and a sulfinic acid group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyridine-2-sulfinic acid typically involves the introduction of the dimethylamino group and the sulfinic acid group onto the pyridine ring. One common method involves the reaction of 5-(dimethylamino)pyridine with sulfur dioxide and an oxidizing agent to form the sulfinic acid derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)pyridine-2-sulfinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Nucleophiles such as halides or amines can react with the dimethylamino group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(Dimethylamino)pyridine-2-sulfonic acid.
Reduction: Formation of 5-(Dimethylamino)pyridine-2-thiol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)pyridine-2-sulfinic acid has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)pyridine-2-sulfinic acid involves its interaction with molecular targets and pathways in biological systems. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. Additionally, the dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)pyridine-2-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
5-(Dimethylamino)pyridine-2-thiol: Similar in structure but with a thiol group instead of a sulfinic acid group.
5-(Dimethylamino)pyridine: Lacks the sulfinic acid group but retains the dimethylamino group.
Uniqueness
5-(Dimethylamino)pyridine-2-sulfinic acid is unique due to the presence of both the dimethylamino and sulfinic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. The sulfinic acid group provides nucleophilic character, while the dimethylamino group enhances lipophilicity and potential biological activity.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
5-(dimethylamino)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)6-3-4-7(8-5-6)12(10)11/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
RHCNBESJHWTILA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


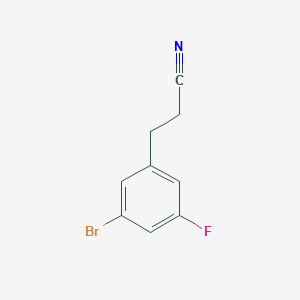

![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)

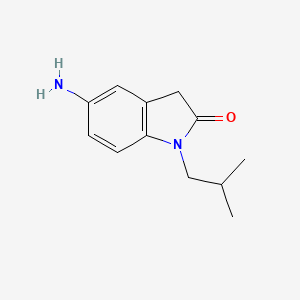
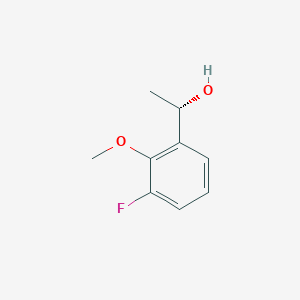
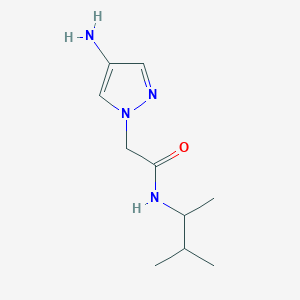

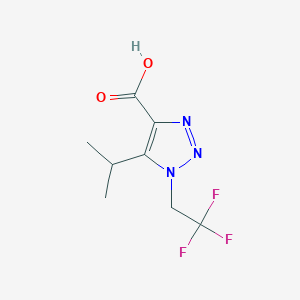
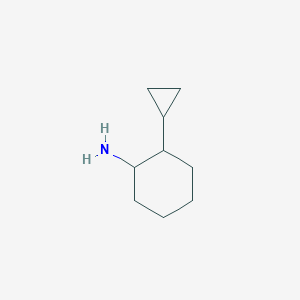
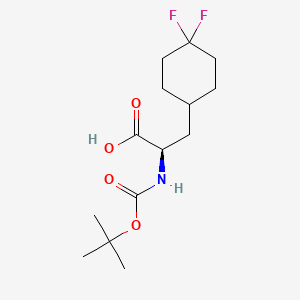
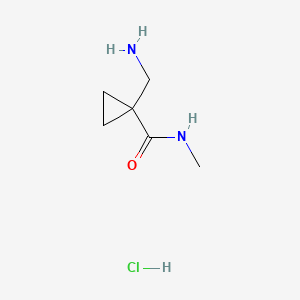
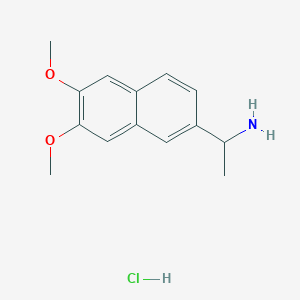
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
